molecular formula C3H4O3 B3428796 (2-~13~C)-1,3-Dioxolan-2-one CAS No. 69754-77-4

(2-~13~C)-1,3-Dioxolan-2-one

Cat. No.: B3428796
CAS No.: 69754-77-4
M. Wt: 88.06 g/mol
InChI Key: KMTRUDSVKNLOMY-UHFFFAOYSA-N
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Description

(2-~13~C)-1,3-Dioxolan-2-one is a carbon-13 labeled compound used primarily in scientific research. This compound is a derivative of 1,3-dioxolan-2-one, where the carbon at the second position is replaced with the carbon-13 isotope. The labeling with carbon-13 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that require isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-~13~C)-1,3-Dioxolan-2-one typically involves the incorporation of carbon-13 labeled precursors. One common method is the reaction of carbon-13 labeled ethylene carbonate with ethylene glycol under controlled conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2-~13~C)-1,3-Dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbon-13 labeled carbonates and other oxidation products.

    Reduction: Reduction reactions can convert it into carbon-13 labeled alcohols or ethers.

    Substitution: Nucleophilic substitution reactions can replace the carbon-13 labeled carbon with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbon-13 labeled carbonates, while reduction can produce carbon-13 labeled alcohols.

Scientific Research Applications

(2-~13~C)-1,3-Dioxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace carbon pathways in biological systems.

    Medicine: Utilized in the development of diagnostic tools and imaging techniques.

    Industry: Applied in the production of specialized materials and in quality control processes.

Mechanism of Action

The mechanism of action of (2-~13~C)-1,3-Dioxolan-2-one is primarily related to its role as an isotopic tracer. The carbon-13 isotope provides a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one: The non-labeled version of the compound.

    (2-~13~C)-Ethylene Carbonate: Another carbon-13 labeled compound used in similar applications.

    (2-~13~C)-Propylene Carbonate: A structurally similar compound with a different carbon-13 labeling position.

Uniqueness

(2-~13~C)-1,3-Dioxolan-2-one is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific studies.

Properties

IUPAC Name

(213C)1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRUDSVKNLOMY-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[13C](=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736184
Record name (2-~13~C)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69754-77-4
Record name (2-~13~C)-1,3-Dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69754-77-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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